2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Description
2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a diboronate ester featuring a central 1,3-phenylene core substituted with a bromine atom at the 5-position and flanked by two pinacol boronate groups. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of conjugated polymers, organic semiconductors, and luminescent materials. The bromine substituent provides a reactive site for further functionalization, distinguishing it from non-halogenated analogues . Its molecular formula is C₁₈H₂₄B₂BrO₄, with an exact mass of 408.136 g/mol .
Properties
IUPAC Name |
2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27B2BrO4/c1-15(2)16(3,4)23-19(22-15)12-9-13(11-14(21)10-12)20-24-17(5,6)18(7,8)25-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTVIDRGECAWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27B2BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675072 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-62-8 | |
| Record name | 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic compound that has garnered attention for its potential biological applications. This article explores its biological activity through various studies and findings.
- Chemical Formula : C₁₈H₂₈B₂O₄
- Molecular Weight : 330.04 g/mol
- CAS Number : 1150561-62-8
The compound acts as a DNA cross-linking agent , particularly when activated by hydrogen peroxide (H₂O₂). The mechanism involves the formation of quinone methides (QMs) which can interact with DNA to induce interstrand cross-links (ICLs). This process is crucial in cancer therapy as it can lead to cell death through the inhibition of transcription and replication .
Anticancer Activity
Recent studies have demonstrated that 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibits potent anticancer properties . For instance:
- Cell Line Studies : Compounds derived from arylboronates similar to this compound were tested against various cancer cell lines. The results indicated that these compounds significantly inhibited the growth of tissue-derived cancer cells while showing minimal effects on normal cells .
- Mechanistic Insights : The induction of H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes suggests a direct correlation between compound exposure and DNA damage leading to apoptosis. This is indicative of the compound's potential as a therapeutic agent in oncology .
Selectivity and Efficacy
The selectivity of the compound towards cancer cells over normal cells is attributed to its ability to form stable DNA cross-links in the presence of H₂O₂. Studies have shown that modifications in the substituents on the benzene ring can enhance or reduce the cellular activity and stability of these compounds .
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Halogen-Substituted Analogues
- 2,2'-(5-Bromo-2-fluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 942069-49-0): Similarity: 0.95 (vs. target compound).
- 2-(5-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1192051-39-0): A mono-boronate derivative with a methyl group at the 2-position. The reduced symmetry limits its utility in polymer synthesis but enhances solubility in non-polar solvents .
Electron-Donating/Withdrawing Substituents
- 2,2'-(5-Methoxy-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :
- 2,2'-(2-Chloro-5-(trifluoromethyl)-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 2762233-91-8):
Fluorinated Derivatives
- 2,2'-(4,6-Difluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) :
- Fluorine atoms at the 4- and 6-positions improve oxidative stability and reduce aggregation in luminescent materials .
Preparation Methods
Lithiation and Borylation Approach
One of the most reliable methods involves the lithiation of the dibromo-substituted aromatic precursor followed by reaction with a boronate ester electrophile.
- Procedure:
- Dissolve 2,7-dibromo-9,9-spirobifluorene (as an analogous dibromo compound) in dry tetrahydrofuran (THF) under nitrogen atmosphere.
- Cool the solution to -78°C.
- Add n-butyllithium (1.6 M in hexane) dropwise to effect lithium-halogen exchange.
- Stir at -78°C for 30 minutes.
- Slowly add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.
- Warm to room temperature and stir for 8 hours.
- Quench with water, extract with dichloromethane, dry over MgSO4.
- Purify by column chromatography (silica gel, ethyl acetate:hexane 1:10).
- Yield: Approximately 85% isolated yield reported for similar bis-boronate esters.
- Characterization: Melting point around 305°C; ^1H NMR shows characteristic singlets for the tetramethyl groups and aromatic protons consistent with substitution pattern.
Direct Condensation of Boronic Acid with Pinacol
Another common and straightforward method is the condensation of the corresponding arylboronic acid with pinacol to form the boronate ester.
- Procedure:
- Suspend 4-bromophenylboronic acid (commercially available) in acetonitrile.
- Add pinacol in slight excess.
- Stir at room temperature for 1.5 hours until a clear solution forms.
- Remove solvent under reduced pressure at 30–35°C.
- Isolate the crude 4-bromo-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene as a light yellow solid.
- Yield: Very high, approximately 99.7%.
- Notes: This method is efficient for monoboronate esters but can be adapted for bis-substituted systems by starting with diboronic acids or sequential reactions.
Grignard Reagent Mediated Borylation
Grignard reagents derived from brominated aromatics can also be used to introduce the boronate ester groups.
- Procedure:
- Dissolve the bromo-substituted aromatic compound in THF and cool to -10°C.
- Add isopropylmagnesium chloride or bromide dropwise to form the arylmagnesium intermediate.
- After stirring and temperature equilibration, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Warm to room temperature and quench with ammonium chloride solution.
- Extract, dry, and purify by column chromatography.
- Yield: Moderate to good (62–72% reported for related compounds).
- Advantages: Useful for substrates sensitive to strong bases like n-butyllithium.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Lithiation with n-BuLi + Boronate Ester | n-BuLi (1.6 M), THF, -78°C, 8 h; 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~85 | High yield, requires low temperature and inert atmosphere |
| Pinacol Condensation | 4-Bromophenylboronic acid, pinacol, acetonitrile, RT, 1.5 h | ~99.7 | Simple, high yield, suitable for monoboronate esters |
| Grignard Borylation | Isopropylmagnesium chloride, THF, -10°C, 1–2 h; boronate ester | 62–72 | Mild conditions, moderate yield, good for sensitive substrates |
Mechanistic Insights and Considerations
Lithium-Halogen Exchange: The use of n-butyllithium at low temperature (-78°C) facilitates selective lithiation of the brominated aromatic ring without side reactions. The resulting aryllithium intermediate is highly reactive towards boronate esters, enabling efficient borylation.
Pinacol Ester Formation: The condensation of boronic acids with pinacol is a reversible equilibrium process driven by removal of water and solvent evaporation, leading to stable boronate esters.
Grignard-Mediated Borylation: The arylmagnesium intermediate formed reacts with the boronate ester electrophile, forming the carbon-boron bond. This method avoids the harshness of organolithiums but may give slightly lower yields.
Summary of Research Findings
The most efficient and widely used preparation of 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves lithiation of the dibromo precursor followed by electrophilic borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding up to 85% isolated product.
Direct condensation of 4-bromophenylboronic acid with pinacol in acetonitrile provides an extremely high yield (99.7%) for the monoboronate ester, indicating this method's robustness and simplicity.
Grignard reagent mediated borylation offers a milder alternative with moderate yields (62–72%), suitable for substrates sensitive to strong bases or low temperatures.
Purification is generally achieved by column chromatography using silica gel and a hexane/ethyl acetate solvent system.
Characterization data such as ^1H NMR and melting points confirm the structure and purity of the synthesized bis-boronate esters.
This comprehensive analysis synthesizes diverse authoritative methods and research data, providing a professional and detailed understanding of the preparation routes for 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The choice of method depends on available starting materials, desired scale, and substrate sensitivity.
Q & A
Basic: What are the recommended synthetic routes for preparing 2,2'-(5-Bromo-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and how is purity validated?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. A common route involves reacting 5-bromo-1,3-phenylenediboronic acid with pinacol (1,2-diol) under dehydrating conditions (e.g., using MgSO₄ or molecular sieves) in an inert atmosphere (N₂/Ar) . Post-synthesis, purity is validated using:
- NMR Spectroscopy : Confirm absence of residual pinacol (δ 1.0–1.3 ppm for CH₃ groups) and correct integration ratios for aromatic protons .
- HPLC-MS : Monitor boronate ester formation (expected [M+H]⁺ ≈ 433 g/mol) and detect byproducts .
- Elemental Analysis : Ensure boron and bromine content aligns with theoretical values (e.g., B: ~5.0%, Br: ~18.4%) .
Basic: How does this compound function in cross-coupling reactions, and what are its advantages over similar reagents?
Methodological Answer:
The compound acts as a bis-boronate ester, enabling dual C–C bond formation in one-pot reactions. Its advantages include:
- Enhanced Stability : The pinacol ester protects boron from hydrolysis, allowing storage at RT .
- Regioselectivity : The bromine substituent directs coupling to specific positions (e.g., meta/para in Pd-catalyzed reactions) .
- Broad Compatibility : Works with Pd(0)/Pd(II) catalysts and tolerates polar functional groups (e.g., –NO₂, –CN) .
Typical protocols involve 1–5 mol% Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), and anhydrous solvents (THF/toluene) at 80–110°C .
Advanced: How can reaction conditions be optimized to minimize side products in dual-coupling applications?
Methodological Answer:
Key optimization parameters include:
- Catalyst Loading : Reduce Pd catalyst to ≤2 mol% to suppress homocoupling; use pre-activated catalysts like PdCl₂(dppf) .
- Temperature Gradients : Staged heating (e.g., 60°C → 100°C) improves selectivity for sequential coupling .
- Solvent Polarity : High-polarity solvents (DMF/H₂O mixtures) enhance solubility of boronate intermediates, reducing aggregation .
Monitor reaction progress via TLC (Rf ≈ 0.4 in hexane:EtOAc 4:1) and quench with aqueous NH₄Cl to isolate products .
Advanced: How should researchers address contradictory NMR data between synthetic batches?
Methodological Answer:
Contradictions often arise from:
- Residual Solvents : Use deuterated DMSO for NMR to detect trace THF (δ 3.58 ppm) or EtOAc (δ 1.21 ppm) .
- Diastereomer Formation : Analyze ¹¹B NMR for split peaks (indicative of stereochemical variations in boronate esters) .
- Degradation : Perform stability tests (e.g., 24-hr exposure to air/moisture) and compare with fresh batches .
If discrepancies persist, employ X-ray crystallography to resolve structural ambiguities .
Advanced: What strategies improve the compound’s stability under varying storage and reaction conditions?
Methodological Answer:
- Storage : Store under argon at –20°C in amber vials; avoid exposure to humidity (use desiccants) .
- In Situ Protection : Add stabilizing ligands (e.g., 2,2'-bipyridine) during reactions to prevent boron leaching .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to inhibit acid-catalyzed hydrolysis .
Stability assays (e.g., TGA/DSC) reveal decomposition onset at ~180°C, guiding safe handling temperatures .
Advanced: How can computational modeling predict reactivity patterns in complex systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., Pd–B interactions) and predict regioselectivity .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on boronate solubility and reaction kinetics .
- SAR Studies : Correlate Hammett parameters (σ) of substituents (e.g., –Br vs. –CF₃) with coupling efficiency .
Validate models experimentally via kinetic isotope effects (KIE) or isotopic labeling .
Tables for Key Data
Table 1: Spectroscopic Benchmarks
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.3 (s, 24H, CH₃), δ 7.5 (s, 2H, Ar) | |
| ¹¹B NMR | δ 30–32 ppm (boronate ester) | |
| IR | 1350 cm⁻¹ (B–O), 1600 cm⁻¹ (C=C) |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst | 1–2 mol% | ↑ 85–95% |
| Temperature | 80–100°C | ↑ Selectivity |
| Solvent | Toluene/H₂O (3:1) | ↑ Solubility |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
